

# The Discovery and Synthesis of STF-118804: A Technical Guide

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## Compound of Interest

Compound Name: STF-118804

Cat. No.: B15615598

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## Abstract

**STF-118804** is a potent and selective second-generation inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD<sup>+</sup>) biosynthesis. Discovered through a sophisticated high-throughput phenotypic screening process, **STF-118804** has demonstrated significant preclinical efficacy in various cancer models, particularly in high-risk acute lymphoblastic leukemia (ALL) and pancreatic ductal adenocarcinoma (PDAC).[1] Its mechanism of action involves the depletion of cellular NAD<sup>+</sup> pools, leading to a metabolic crisis, activation of AMP-activated protein kinase (AMPK), and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, ultimately inducing apoptosis in cancer cells. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of **STF-118804**, including detailed experimental protocols and quantitative data to support further research and development.

## Discovery of STF-118804

**STF-118804** was identified through a sequential high-throughput phenotypic and functional genomic screening approach.[1] The initial phase involved a cell-based phenotypic screen of a large chemical library to identify compounds with cytotoxic effects against B-cell acute lymphoblastic leukemia (B-ALL) cell lines.[2] This was followed by an unbiased, ultracomplex, genome-scale shRNA forward genetic screen to elucidate the molecular target of the lead

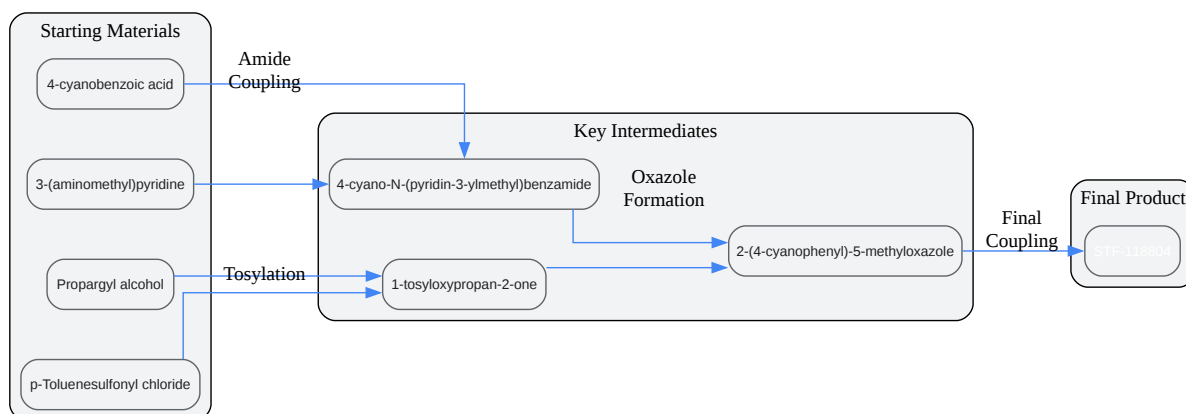
compounds. This innovative strategy led to the identification of **STF-118804** and pinpointed NAMPT as its specific molecular target.<sup>[1]</sup>

## Synthesis of STF-118804

While a detailed, step-by-step synthesis protocol for **STF-118804** is not publicly available in the primary discovery literature, a plausible synthetic route can be proposed based on established principles of organic chemistry and known methods for the synthesis of substituted oxazoles. The chemical name of **STF-118804** is 4-(5-Methyl-4-(tosylmethyl)oxazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide.

A potential retrosynthetic analysis suggests that the molecule can be constructed from three main fragments: a central oxazole core, a substituted benzamide moiety, and a pyridine-containing side chain.

## Proposed Synthesis Workflow



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Caption: Proposed synthetic workflow for **STF-118804**.

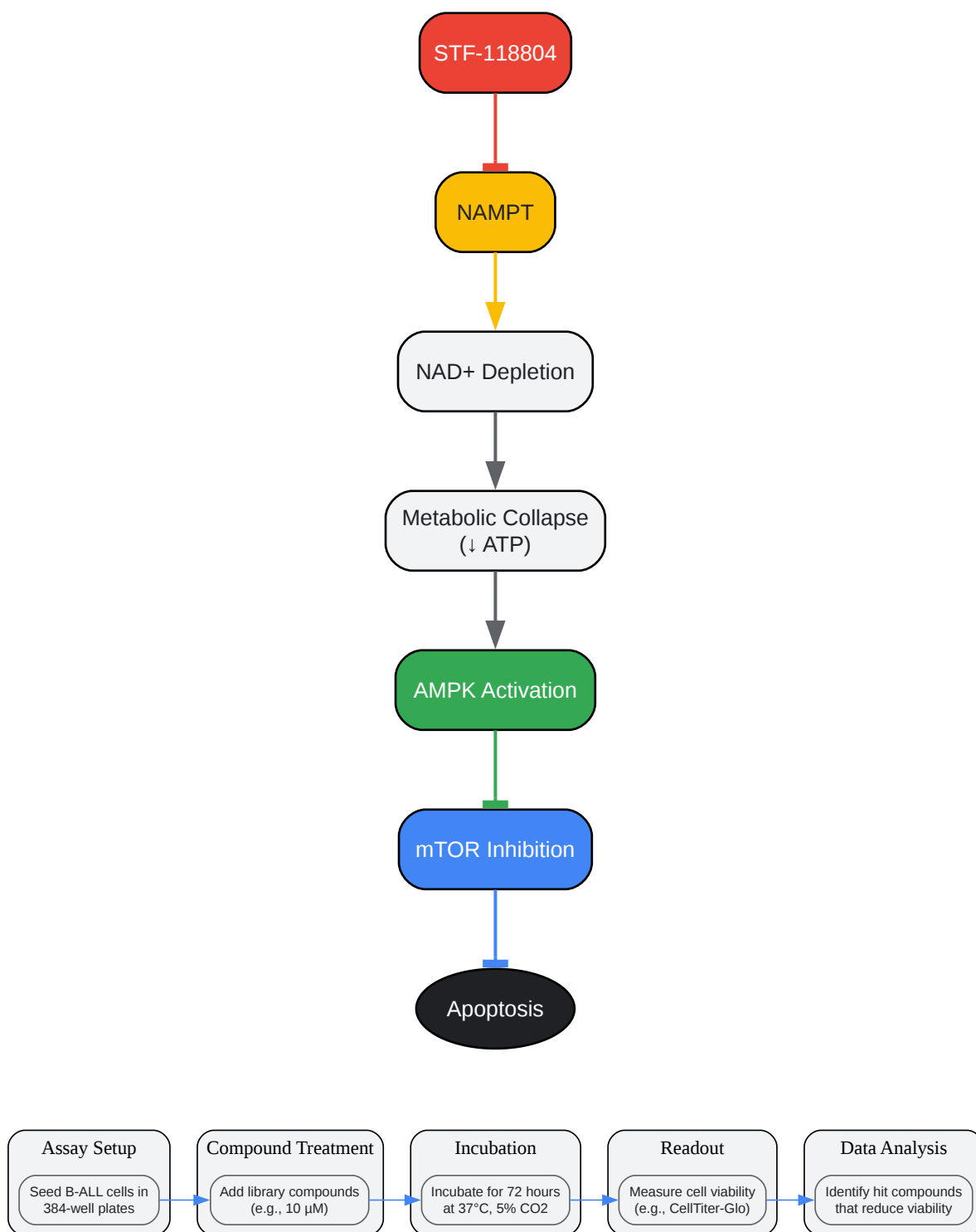
## Biological Activity and Mechanism of Action

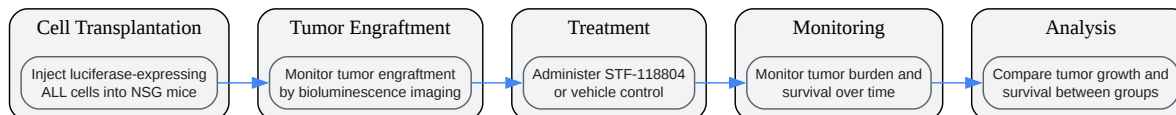
**STF-118804** is a highly potent inhibitor of NAMPT, exhibiting IC50 values in the low nanomolar range in various cancer cell lines.<sup>[1]</sup> Its primary mechanism of action is the inhibition of NAD<sup>+</sup> biosynthesis, leading to a rapid depletion of cellular NAD<sup>+</sup> levels. This metabolic disruption triggers a cascade of downstream events, including:

- **Metabolic Collapse:** Decreased NAD<sup>+</sup> levels impair critical cellular processes that rely on this coenzyme, such as glycolysis and the tricarboxylic acid (TCA) cycle, leading to a reduction in ATP production.
- **AMPK Activation:** The decrease in the ATP/AMP ratio activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.
- **mTOR Pathway Inhibition:** Activated AMPK subsequently inhibits the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival.

This cascade of events ultimately leads to apoptosis and cell death in cancer cells, which are often more dependent on the NAMPT-mediated NAD<sup>+</sup> salvage pathway than normal cells.

## Signaling Pathway of STF-118804





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## References

- 1. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
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